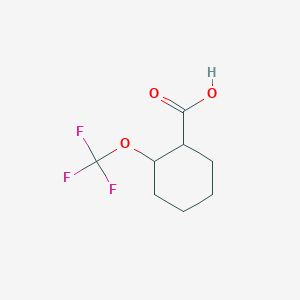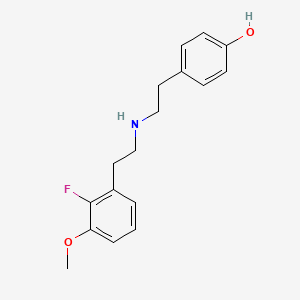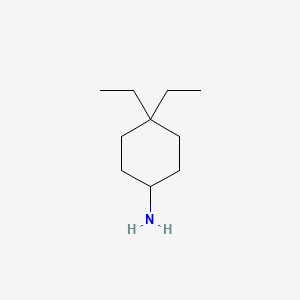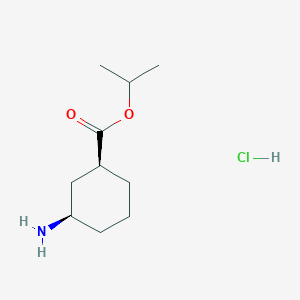
Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hcl is a chiral compound with significant applications in various scientific fields. It is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hcl typically involves the chemoenzymatic synthesis of enantiopure isopropyl (3R)- and (3S)-3-hydroxycyclohex-1-ene-1-carboxylates, followed by their reduction to isomers of isopropyl 3-hydroxy-cyclohexane-1-carboxylate . The reaction conditions often include the use of lithium enolates and 2-sulfinyl alcohols for enantioselective protonation, followed by diastereoselective reduction with sodium naphthalenide in the presence of acetamide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemoenzymatic processes, ensuring high enantiomeric excess and yield. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hcl undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in the synthesis of complex molecules.
Scientific Research Applications
Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hcl has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: Investigated for its interactions with enzymes and receptors, providing insights into stereochemistry and molecular recognition.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites with high specificity, influencing biochemical pathways and exerting its effects. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl (1S,3S)-3-aminocyclohexane-1-carboxylate hcl
- Isopropyl (1R,3R)-3-aminocyclohexane-1-carboxylate hcl
- Isopropyl (1R,3S)-3-aminocyclohexane-1-carboxylate hcl
Uniqueness
Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hcl is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its diastereomers and enantiomers. This uniqueness makes it valuable in applications requiring high stereochemical purity and specificity .
Properties
Molecular Formula |
C10H20ClNO2 |
|---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
propan-2-yl (1S,3R)-3-aminocyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-7(2)13-10(12)8-4-3-5-9(11)6-8;/h7-9H,3-6,11H2,1-2H3;1H/t8-,9+;/m0./s1 |
InChI Key |
ZLCRHJGJWZOSGB-OULXEKPRSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@H]1CCC[C@H](C1)N.Cl |
Canonical SMILES |
CC(C)OC(=O)C1CCCC(C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


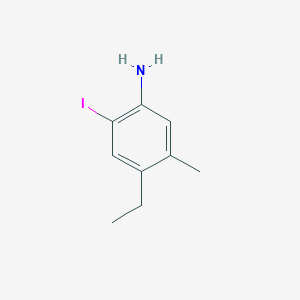
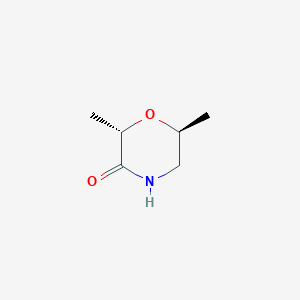
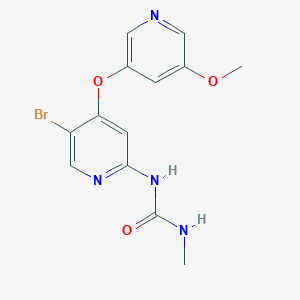
![Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate](/img/structure/B13037752.png)
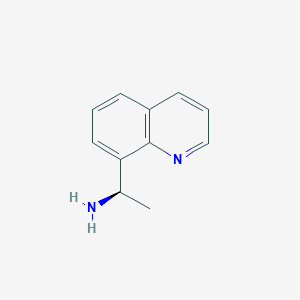
![(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid](/img/structure/B13037775.png)
